Manganese(II) bromide tetrahydrate
Description
Significance and Research Trajectories within Inorganic Chemistry
Manganese(II) bromide tetrahydrate is a versatile reagent with considerable significance in academic and industrial research, primarily within the field of inorganic chemistry. cymitquimica.comchemimpex.com Its utility stems from its role as a precursor in the synthesis of other manganese-based materials and as a source of manganese(II) ions for various chemical reactions. chemimpex.comchemimpex.com
One of the primary research trajectories for this compound is its use in the development of catalysts. chemimpex.comchemimpex.com It serves as a crucial starting material for creating manganese-based catalysts that are employed in organic synthesis and polymerization processes, where they can enhance reaction efficiency and selectivity. chemimpex.com
In the realm of materials science and electrochemistry, this compound is investigated as a precursor for manganese-based electrodes in batteries, contributing to advancements in energy storage technologies. chemimpex.comchemimpex.com It is also used in the production of manganese oxide materials, which are integral to the manufacturing of durable ceramics and pigments. chemimpex.com Furthermore, research has explored its application in fabricating perovskite materials, such as CsPbBr₃, for solar cells and in synthesizing manganese complexes for photocatalytic applications. sigmaaldrich.com
The compound is also significant in fundamental coordination chemistry research. chemimpex.com Studies involving this compound help elucidate the coordination preferences and geometries of the manganese(II) ion, which can exist in various coordination environments, such as octahedral and tetrahedral. researchgate.netsuniv.ac.in This fundamental understanding is critical for designing novel compounds with specific magnetic or optical properties. For instance, the coordination environment of the Mn²⁺ ion, whether tetrahedral or octahedral, significantly influences its luminescent properties, determining whether it emits green or red light, respectively. acs.org
Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | MnBr₂·4H₂O cymitquimica.comprochemonline.com |
| Molar Mass | 286.81 g/mol prochemonline.comnih.gov |
| Appearance | Pale pink to light red crystalline solid cymitquimica.comprochemonline.com |
| Melting Point | 64 °C prochemonline.com |
| Solubility in Water | Soluble cymitquimica.comprochemonline.com |
| CAS Number | 10031-20-6 prochemonline.comwikipedia.org |
Overview of Hydrated Manganese(II) Halides in Context
This compound belongs to the broader class of hydrated manganese(II) halides, which includes compounds like manganese(II) chloride and manganese(II) iodide in their hydrated forms. This family of compounds has garnered significant research interest, particularly for applications in materials science and optoelectronics. researchgate.net The choice of the halide ion (fluoride, chloride, bromide, or iodide) plays a crucial role in determining the structural and photophysical properties of the resulting material. acs.orgnih.gov
Research into manganese(II) halides has seen a shift towards the development of lead-free, low-dimensional organic-inorganic hybrid materials. researchgate.netmdpi.com These materials are prized for their excellent optical properties, low toxicity, and structural diversity. researchgate.net In this context, the manganese(II) ion is often incorporated into a host lattice, where its coordination environment dictates the resulting luminescent properties. acs.orgnih.gov
For example, manganese(II) in a tetrahedral halide environment typically results in bright green luminescence, a desirable characteristic for applications in solid-state lighting and displays. acs.orgnih.govnih.gov The specific halide (Cl, Br, I) can fine-tune the emission peak position and line width. acs.orgnih.gov Hydration and the presence of water molecules in the coordination sphere, as seen in this compound, can alter the coordination geometry from tetrahedral to quasi-octahedral, thereby changing the emissive properties of the compound. researchgate.net The study of these hydrated halides provides fundamental insights into structure-property relationships that guide the design of new functional materials. researchgate.netdntb.gov.ua
Comparative Overview of Manganese(II) Halides
| Compound | Formula | Typical Coordination of Mn²⁺ | Key Research Area |
|---|---|---|---|
| Manganese(II) fluoride | MnF₂ | Octahedral | Antiferromagnetic materials |
| Manganese(II) chloride | MnCl₂ | Octahedral (in hydrates) | Precursor for organomanganese reagents |
| Manganese(II) bromide | MnBr₂ | Octahedral (in tetrahydrate) | Catalysis, Precursor for luminescent materials chemimpex.comsigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
10031-20-6 |
|---|---|
Molecular Formula |
Br2H8MnO4 |
Molecular Weight |
286.81 g/mol |
IUPAC Name |
dibromomanganese;tetrahydrate |
InChI |
InChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 |
InChI Key |
HHDPJRSXPOGIOP-UHFFFAOYSA-L |
SMILES |
O.O.O.O.[Mn+2].[Br-].[Br-] |
Canonical SMILES |
O.O.O.O.[Mn](Br)Br |
Other CAS No. |
10031-20-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Ii Bromide Tetrahydrate and Derived Compounds
Direct Synthesis Routes for Manganese(II) Bromide Tetrahydrate
While this compound is commercially available, a common laboratory-scale synthesis involves the reaction of a manganese(II) source with hydrobromic acid (HBr). A typical procedure utilizes manganese(II) carbonate (MnCO₃) which is treated with an aqueous solution of hydrobromic acid. The reaction proceeds with the evolution of carbon dioxide gas, yielding a solution of manganese(II) bromide.
Reaction: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g)
The resulting solution is then carefully heated to concentrate the solute. Upon cooling, the hydrated salt, this compound (MnBr₂·4H₂O), crystallizes from the solution. The crystals can then be isolated by filtration. Another potential route involves the reaction of manganese(IV) oxide (MnO₂) with hydrobromic acid, which produces manganese(II) bromide, bromine, and water. chemequations.com However, this method is a redox reaction and requires subsequent separation and purification steps to isolate the desired hydrated product. Given its role as a versatile starting material, MnBr₂·4H₂O is frequently used as a precursor for various manganese complexes. chemimpex.comsigmaaldrich.com
Advanced Crystallization Techniques for Single Crystal Growth
The growth of high-quality single crystals is essential for definitive structural characterization by X-ray diffraction and for assessing the intrinsic properties of materials. Several advanced crystallization techniques are employed for the compounds derived from this compound.
Slow Solvent Evaporation: This is one of the most common and straightforward methods. It was effectively used to grow single crystals of the dimeric N-oxide complexes. iucr.orgnih.gov After the reactants are mixed in a suitable solvent like methanol (B129727), the container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of well-ordered, large single crystals.
Slow Cooling: This technique relies on the principle that the solubility of a compound is lower at cooler temperatures. A saturated or near-saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down to room temperature, or even lower in a refrigerator, very slowly. Insulating the container can help slow the cooling rate, which is crucial for growing larger and higher-quality crystals.
Solvent Diffusion (Layering): This method is particularly useful for compounds that are highly soluble in one solvent but insoluble in another. A solution of the compound is prepared in the "good" solvent. Then, the "poor" solvent is carefully layered on top, creating a distinct interface. Diffusion occurs slowly across this interface, gradually reducing the solubility of the compound in the mixed-solvent region and inducing crystallization. This technique was used for the growth of (TBA)₂MnBr₄ single crystals, where a solution in ethanol (B145695) was layered with toluene.
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | MnBr₂·4H₂O |
| Hydrobromic acid | HBr |
| Manganese(II) carbonate | MnCO₃ |
| Manganese(IV) oxide | MnO₂ |
| Bromine | Br₂ |
| Carbon dioxide | CO₂ |
| Water | H₂O |
| bis(μ-pyridine N-oxide)bis[aquadibromido(pyridine N-oxide)manganese(II)] | [Mn₂Br₄(C₅H₅NO)₄(H₂O)₂] |
| Pyridine (B92270) N-oxide | C₅H₅NO |
| 2-Methylpyridine (B31789) N-oxide | C₆H₇NO |
| 3-Methylpyridine (B133936) N-oxide | C₆H₇NO |
| Methanol | CH₃OH |
| [MnBr₂(3AP)₄] | [MnBr₂(C₅H₄N₂)₄] |
| 3-Aminopyridine (B143674) | C₅H₆N₂ |
| Ethanol | C₂H₅OH |
| (Tetrabutylammonium)₂MnBr₄ | (C₁₆H₃₆N)₂MnBr₄ |
| Tetrabutylammonium (B224687) cation | C₁₆H₃₆N⁺ |
| Toluene | C₇H₈ |
| {MnBr₂(4EtP)₂}n | {MnBr₂(C₇H₉N)₂}n |
| 4-Ethylpyridine | C₇H₉N |
| Isopropanol | C₃H₈O |
Structural Characterization and Crystallography of Manganese Ii Bromide Tetrahydrate Systems
Single Crystal X-ray Diffraction Analysis
In manganese(II) bromide coordination complexes, the Mn(II) ion, a d⁵ metal, can adopt various coordination geometries, most commonly pseudo-octahedral or distorted tetrahedral. nih.govstackexchange.comdoubtnut.com In manganese(II) bromide tetrahydrate itself, the manganese atom is in a pseudo-octahedral environment. nih.gov This geometry is also observed in several coordination complexes where the manganese center is six-coordinate. nih.gov
In contrast, other manganese(II) bromide-based hybrid materials, particularly those incorporating large organic cations, feature a distorted tetrahedral geometry around the manganese ion. stackexchange.commdpi.com For instance, in the compound (TBA)₂MnBr₄ (where TBA is tetrabutylammonium), the manganese ion is coordinated to four bromide ions, forming a [MnBr₄]²⁻ tetrahedron. mdpi.com This tetrahedral coordination is also found in other tetrabromomanganate(II) salts. researchgate.net The choice between octahedral and tetrahedral geometry is influenced by factors such as the nature of the ligands and the steric hindrance imposed by the surrounding ions.
SCXRD allows for the precise measurement of interatomic distances and bond angles, providing critical insights into the nature of chemical bonds. In manganese(II) bromide complexes, the Mn-Br and Mn-O bond lengths are of particular interest.
An early X-ray diffraction study of MnBr₂·4H₂O was later refined by EXAFS (Extended X-ray Absorption Fine Structure) analysis, which indicated that the initially reported Mn-Br bond lengths were in error. iucr.org The corrected Mn-Br bond lengths were determined to be approximately 2.624 Å and 2.628 Å. iucr.org In dimeric manganese(II) bromide complexes with pyridine (B92270) N-oxide derivatives, a range of Mn-Br bond lengths has been observed, such as 2.7212(13) Å and 2.5813(13) Å in one compound, with the longer bond attributed to hydrogen-bonding interactions. nih.goviucr.org The Mn-O bond distances in these complexes are also well-characterized, with typical values around 2.2 Å. nih.gov
The bond angles around the manganese center provide further details about the coordination geometry. In pseudo-octahedral complexes, the angles are expected to be close to 90° and 180°, though distortions are common. For example, in one dimeric complex, the O-Mn-O bond angle was found to be significantly distorted at 69.66(9)°. nih.goviucr.org In tetrahedral [MnBr₄]²⁻ anions, the Br-Mn-Br angles are typically close to the ideal tetrahedral angle of 109.5°, with observed values falling in ranges such as 107.08(4)-111.86(6)°. researchgate.net
Table 1: Selected Interatomic Distances in Manganese(II) Bromide Complexes
| Compound/Fragment | Bond Type | Bond Length (Å) | Reference |
| MnBr₂·4H₂O | Mn-Br | ~2.626 | iucr.org |
| [Mn₂Br₄(PNO)₂(H₂O)₂] | Mn-Br | 2.5813(13) - 2.7212(13) | nih.gov |
| [Mn₂Br₄(PNO)₂(H₂O)₂] | Mn-O(PNO) | 2.214(2) - 2.321(2) | iucr.org |
| [Mn₂Br₄(PNO)₂(H₂O)₂] | Mn-O(H₂O) | 2.157(3) - 2.312(3) | nih.goviucr.org |
| [(C₄H₉)₄N]₂[MnBr₄] | Mn-Br | 2.4469 (avg) | researchgate.net |
Note: PNO refers to pyridine N-oxide derivatives.
The arrangement of molecules or ions in the crystal lattice, known as crystal packing, is described by the unit cell parameters (a, b, c, α, β, γ) and the space group. For this compound, early work established its unit cell dimensions. iucr.org In more complex hybrid materials, such as (TBA)₂MnBr₄, the crystal system is orthorhombic with a P2₁2₁2₁ space group and unit cell parameters of a = 12.83810 Å, b = 12.89970 Å, and c = 25.08200 Å. mdpi.com Another example, a dimeric manganese(II) bromide complex with a pyridine N-oxide derivative, crystallizes in the triclinic space group P-1. iucr.org The crystal packing is stabilized by various intermolecular forces, including hydrogen bonding and van der Waals interactions.
Table 2: Unit Cell Parameters for Selected Manganese Bromide Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| (TBA)₂MnBr₄ | Orthorhombic | P2₁2₁2₁ | 12.83810 | 12.89970 | 25.08200 | 90 | 90 | 90 | mdpi.com |
| [MnBr₂(tptz)] | Triclinic | P-1 | 8.7095(19) | 10.498(2) | 11.213(3) | 110.094(4) | 98.471(4) | 91.820(5) | iucr.org |
Note: tptz is 2,4,6-tri-2-pyridyl-1,3,5-triazine.
Powder X-ray Diffraction Studies
Powder X-ray diffraction (PXRD) is a powerful technique for phase identification and for assessing the purity of a crystalline sample. rsc.org In the context of this compound and its derivatives, PXRD is used to confirm that the bulk material has the same crystal structure as the single crystal used for SCXRD analysis. rsc.orgmdpi.com The experimental PXRD pattern is compared with a simulated pattern generated from the single crystal data. A good match between the two patterns indicates a pure, single-phase sample. mdpi.com This technique is also crucial for studying materials that are not available as single crystals large enough for SCXRD.
Intermolecular Interactions and Hydrogen Bonding Networks
For example, in dimeric manganese(II) bromide complexes containing coordinated water molecules, hydrogen bonds are observed between the water hydrogens and the bromide ions. nih.gov The presence of these interactions can influence the Mn-Br bond lengths, with bromide ions involved in hydrogen bonding exhibiting longer bonds. nih.goviucr.org In manganese bromide-based hybrid materials incorporating organic ligands with hydrogen-bonding capabilities, such as amino groups, these interactions can dictate the dimensionality of the resulting structure. researchgate.netdntb.gov.uamdpi.com
Advanced Spectroscopic Investigations of Manganese Ii Bromide Tetrahydrate Systems
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the bonding and structure of coordination compounds by analyzing the vibrations of their constituent atoms. For manganese(II) bromide tetrahydrate, both infrared and Raman spectroscopy provide insights into the internal vibrations of the water of hydration and the manganese-ligand bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of MnBr₂·4H₂O is dominated by the vibrational modes of the coordinated water molecules. The presence of water of hydration gives rise to characteristic absorption bands. Broad bands observed in the region of 3000-3700 cm⁻¹ are assigned to the symmetric and asymmetric O-H stretching vibrations. libretexts.orgmdpi.com The position and shape of these bands are sensitive to the strength of hydrogen bonding within the crystal lattice. libretexts.org Another key feature is the H-O-H bending (scissoring) vibration, which typically appears around 1600-1635 cm⁻¹. mdpi.com
The interaction between the manganese(II) ion and the water molecules, as well as the bromide ions, influences these vibrational frequencies. The coordination to the metal ion can shift the water bands compared to free water molecules. researchgate.netosti.gov Furthermore, vibrations corresponding to the manganese-oxygen (Mn-O) bonds of the aqua ligands are expected at lower frequencies, typically below 600 cm⁻¹, providing direct information about the coordination sphere. researchgate.net
Table 1: Representative FT-IR Absorption Bands for Hydrated Metal Halides
| Wavenumber Range (cm⁻¹) | Assignment |
| 3700 - 3000 | O-H Stretching Vibrations (ν_s and ν_as_) of Coordinated H₂O |
| 1635 - 1600 | H-O-H Bending (Scissoring) Vibration (δ) of Coordinated H₂O |
| < 600 | Metal-Oxygen (Mn-O) Stretching Vibrations |
Note: Specific peak positions for MnBr₂·4H₂O may vary. This table represents typical regions for such compounds.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for weaker, less polar vibrations. In studies of hydrated metal halides, Raman spectra clearly show features related to the water molecules in the hydration shell of the ions. mdpi.com The O-H stretching region (3000-3700 cm⁻¹) is also prominent in the Raman spectrum, and its profile can reveal details about the structure and strength of hydrogen bonds. The presence of bromide ions is known to weaken the hydrogen bond strength of surrounding water molecules, leading to a blue-shift (shift to higher frequency) in the O-H stretching band compared to pure water. mdpi.com
Like FT-IR, low-frequency Raman spectra can reveal the vibrations of the manganese-ligand bonds. While covalent bonds are necessary for strong Raman signals, the interactions within the coordination sphere of MnBr₂·4H₂O can be observed. ias.ac.in For instance, in related tetrahedral [MnBr₄]²⁻ systems, Raman modes corresponding to the vibrations of the manganese-bromide tetrahedron are found at low wavenumbers (<400 cm⁻¹). horiba.com
Table 2: Expected Raman Shifts for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3700 - 3000 | O-H Stretching Modes of Hydration Water |
| 1635 - 1600 | H-O-H Bending Mode of Hydration Water |
| < 400 | Mn-Br and Mn-O Vibrational Modes |
Note: This table is based on general principles and data from related compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying compounds with unpaired electrons, such as those containing the Mn(II) ion. The Mn(II) ion has a high-spin d⁵ electron configuration (S=5/2), which gives rise to a characteristic and complex EPR spectrum. nih.gov The spectrum is described by a spin Hamiltonian that includes terms for the electron Zeeman interaction, zero-field splitting (ZFS), and hyperfine coupling to the ⁵⁵Mn nucleus (I=5/2, 100% natural abundance). nih.gov
Quantitative analysis of dinuclear Mn(II) EPR spectra often reveals a characteristic 11-line hyperfine pattern at low temperatures, arising from the coupling of two Mn(II) ions. cmu.edu For mononuclear species like MnBr₂·4H₂O in certain environments, the primary feature remains the six-line pattern centered around g ≈ 2.0.
Table 3: Key EPR Parameters for Mn(II) Complexes
| Parameter | Symbol | Description | Typical Value/Range for Mn(II) |
| g-value | g | Characterizes the magnetic moment of the unpaired electrons. | Isotropic, close to 2.00 |
| Zero-Field Splitting | D, E | Describes the splitting of spin levels in the absence of a magnetic field, sensitive to coordination geometry. | D can range from <0.1 to >1.0 cm⁻¹ |
| Hyperfine Coupling | A | Represents the interaction between the electron spin and the ⁵⁵Mn nuclear spin. | ~230-270 MHz (~80-95 G) |
| Exchange Coupling | J | Describes the magnetic interaction between adjacent Mn(II) ions in polynuclear complexes. | Varies widely with structure. |
Optical Absorption Spectroscopy
Optical absorption spectroscopy, specifically in the UV-Visible range, provides information about the electronic transitions within a compound. For this compound, the color and electronic spectrum are dictated by the [Mn(H₂O)₆]²⁺ octahedral complex ion, which has a very pale pink color. chemistai.orgdocbrown.info
The Mn(II) ion in a high-spin octahedral field has a d⁵ electron configuration, with one electron in each of the five d-orbitals (t₂g³ eg²). shaalaa.com According to selection rules, electronic transitions between d-orbitals (d-d transitions) are both spin-forbidden (as any excitation would require an electron to flip its spin) and Laporte-forbidden (as they occur between orbitals of the same parity). chemistai.org Consequently, the absorption bands are extremely weak, resulting in the pale coloration. chemistai.org The electronic spectrum of the [Mn(H₂O)₆]²⁺ ion consists of a series of very weak absorbance peaks in the visible region, typically between 300 and 600 nm. docbrown.info
Table 4: Major Electronic Transitions for the [Mn(H₂O)₆]²⁺ Ion
| Ground State | Excited State | Approximate Wavelength (nm) |
| ⁶A₁g(S) | ⁴T₁g(G) | ~520-550 |
| ⁶A₁g(S) | ⁴T₂g(G) | ~400-410 |
| ⁶A₁g(S) | ⁴E_g, ⁴A₁g(G) | ~360 |
Note: These transitions are weak due to being spin-forbidden.
Computational and Theoretical Studies on Manganese Ii Bromide Tetrahydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the accurate calculation of the electronic structure and properties of many-body systems. It is widely applied to study transition metal complexes like Manganese(II) bromide tetrahydrate. DFT calculations for such compounds typically involve selecting appropriate exchange-correlation functionals (e.g., B3LYP, PBE0, M06) and basis sets (e.g., def2-TZVP) to achieve a balance between computational cost and accuracy. researchgate.netgithub.iouwa.edu.aunih.gov
Geometry optimization is a fundamental DFT procedure used to determine the lowest-energy arrangement of atoms in a molecule or crystal. For MnBr₂·4H₂O, this involves calculating the forces on each atom and adjusting their positions until a stable structure, corresponding to a minimum on the potential energy surface, is found. The resulting optimized geometry provides theoretical predictions for bond lengths and angles.
In related manganese bromide complexes, such as those with organic cations, the core structural unit is the [MnBr₄]²⁻ tetrahedron. mdpi.comresearchgate.net DFT calculations on these systems have been used to analyze the geometry of this anion. For this compound, the coordination environment of the Mn(II) ion is expected to involve both bromide ions and water molecules. DFT would be used to predict the precise coordination geometry, including Mn-Br and Mn-O bond lengths and the angles between them.
Electronic structure analysis focuses on the distribution of electrons within the compound. Calculations for manganese bromide hybrids show that the highest occupied molecular orbitals (HOMO) or the valence band maximum (VBM) are typically composed of contributions from both the Mn-3d and Br-4p orbitals. mdpi.comresearchgate.net Conversely, the lowest unoccupied molecular orbitals (LUMO) or the conduction band minimum (CBM) are primarily derived from the Mn-3d orbitals. mdpi.comresearchgate.net This indicates that the electronic transitions near the fundamental band gap are dominated by the inorganic [MnBr₄]²⁻ core, a feature that would be explored in detail for the tetrahydrate.
Table 1: Representative DFT Functionals for Geometry Optimization of Transition Metal Complexes
| Functional Class | Example Functionals | Typical Application |
| Hybrid GGA | B3LYP, PBE0, X3LYP | General purpose, good balance of accuracy for geometry and electronics. researchgate.netuwa.edu.au |
| Meta-GGA | M06, M06-L, TPSSh | Often provide improved accuracy for transition metal systems. nih.gov |
| Range-Separated | ωB97X-D, CAM-B3LYP | Useful for describing charge-transfer excitations and non-covalent interactions. rsc.org |
For the solid-state crystalline form of MnBr₂·4H₂O, DFT is used to calculate the electronic band structure and the Density of States (DOS). The band structure plots energy levels along high-symmetry directions in the Brillouin zone, revealing whether the material is a conductor, semiconductor, or insulator, and whether the band gap is direct or indirect.
In studies of zero-dimensional (0D) organic-inorganic manganese bromide hybrids, the calculated band structures often exhibit very flat bands. mdpi.comresearchgate.net This flatness indicates highly localized electronic states and negligible electronic coupling between the manganese-centered polyhedra, which are isolated by the organic cations. mdpi.comresearchgate.net For MnBr₂·4H₂O, the water molecules would play a role in separating the manganese bromide units, and band structure calculations would quantify the degree of electronic dispersion.
The Density of States (DOS) and Partial Density of States (PDOS) provide further detail on the electronic structure. The DOS shows the number of available electronic states at each energy level, while the PDOS decomposes this total DOS into contributions from specific atoms or orbitals (e.g., Mn-3d, Br-4p, O-2p). In analogous manganese bromide systems, the PDOS confirms that the states near the Fermi level are dominated by the inorganic components. mdpi.comresearchgate.netnih.gov For MnBr₂·4H₂O, PDOS calculations would elucidate the specific contributions of the manganese ion, bromide ligands, and water molecules to the valence and conduction bands. A representative calculation for a related compound showed a bandgap of approximately 2.52 eV. mdpi.com
Table 2: Typical Contributions to Frontier Orbitals in Manganese Bromide Systems from PDOS Analysis
| Band | Primary Atomic Orbital Contributions |
| Valence Band Maximum (VBM) | Mn-3d, Br-4p mdpi.comresearchgate.net |
| Conduction Band Minimum (CBM) | Mn-3d mdpi.comresearchgate.net |
The Mn(II) ion has a high-spin d⁵ electronic configuration, resulting in a total spin S=5/2 and significant magnetic properties. DFT calculations are essential for predicting the magnetic ground state. By computing the total energies for different magnetic orderings (e.g., ferromagnetic vs. various antiferromagnetic configurations), the most stable arrangement can be identified. For bulk anhydrous MnBr₂, calculations have shown that an antiferromagnetic (AFM) configuration is energetically more stable than the ferromagnetic state. nih.gov Similar calculations for MnBr₂·4H₂O would determine its preferred magnetic ordering, which is crucial for interpreting experimental magnetic susceptibility data. arxiv.orgaps.org
Zero-field splitting (ZFS) refers to the lifting of the degeneracy of spin states in the absence of an external magnetic field, a phenomenon critical in high-spin Mn(II) complexes. The ZFS is described by the parameters D (axial) and E (rhombic). While challenging to compute accurately, DFT methods can provide estimates for these parameters. researchgate.net These calculations help in the interpretation of Electron Paramagnetic Resonance (EPR) spectra, where the shape and features of the spectrum for powdered samples are highly sensitive to the ZFS parameters. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate excited-state properties, such as electronic absorption spectra. researchgate.net TD-DFT can predict the energies of electronic transitions (e.g., d-d transitions or charge-transfer transitions) and their corresponding oscillator strengths, which determine the intensity of absorption peaks.
For Mn(II) complexes, TD-DFT calculations can help assign the features observed in UV-Vis spectra. Studies on other manganese complexes have shown that TD-DFT can reliably predict the energies of core-level and valence electronic excitations. researchgate.net For MnBr₂·4H₂O, TD-DFT would be employed to calculate the absorption spectrum, identifying the characteristic low-intensity, spin-forbidden d-d transitions of the Mn(II) ion and any higher-intensity charge-transfer bands, such as ligand-to-metal charge transfer (LMCT) from the bromide or water ligands to the manganese center.
Theoretical Vibrational Analysis
Theoretical vibrational analysis using DFT allows for the calculation of the frequencies and intensities of vibrational modes (e.g., IR and Raman spectra). The process involves first performing a geometry optimization, followed by a frequency calculation at the optimized structure. The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., 0.96) to improve agreement with experiment. nih.gov
For hydrated metal salts like MnBr₂·4H₂O, the vibrational spectrum is complex, containing modes from the water molecules (stretching and bending), Mn-O vibrations, and Mn-Br vibrations. Computational studies on related hydrated manganese oxalates have demonstrated that DFT can accurately predict and help interpret experimental IR and Raman spectra, even for complex crystal structures with significant intermolecular interactions. nih.gov A theoretical vibrational analysis of MnBr₂·4H₂O would be invaluable for assigning the peaks in its experimental spectra to specific molecular motions.
Computational Modeling of Intermolecular Interactions and Proton Transfers
The crystal structure of this compound is held together by a network of intermolecular forces, primarily hydrogen bonds. The four water molecules of hydration can act as both hydrogen bond donors (via their O-H groups) and acceptors (via the oxygen lone pairs). They can form hydrogen bonds with the bromide ions and with each other.
Computational modeling is used to explore this hydrogen-bonding network in detail. nih.govfrontiersin.org DFT calculations can quantify the strength of these interactions and determine their geometric parameters. Studies on related manganese bromide complexes have shown that hydrogen bonds between coordinated water molecules and bromide ions (O-H···Br) are a key structural feature. nih.gov Modeling can also investigate the potential for proton transfer, a dynamic process where a proton moves between atoms. In hydrated systems, proton transfer can occur between adjacent water molecules or between a water molecule and a ligand. researchgate.netdoaj.org For MnBr₂·4H₂O, computational studies could map the potential energy surface for proton transfer, identifying energy barriers and determining the likelihood of such events, which can influence the material's chemical and physical properties. rsc.org
Coordination Chemistry and Complex Formation of Manganese Ii Bromide
Ligand Design and Coordination Sphere Engineering
The design of ligands is a critical strategy for directing the structure and, consequently, the function of manganese(II) bromide complexes. By selecting ligands with specific donor atoms, steric profiles, and functionalities, chemists can engineer the coordination sphere around the Mn(II) ion.
A variety of ligand types have been successfully employed:
N-donor Ligands: Pyridine-based ligands are commonly explored. For example, pyridine (B92270) N-oxide and its methyl-substituted derivatives react with manganese(II) bromide to form dimeric complexes. nih.goviucr.org
N,O-donor Ligands: Complex organic molecules featuring both nitrogen and oxygen donor atoms can be used to create intricate structures. An example is the reaction involving 2-picolylamine and acenaphthenequinone, which results in a binuclear manganese complex with two different N,O-ligands. mdpi.comresearchgate.net
NNN-pincer Ligands: Tridentate "pincer" ligands, such as the 1,3,5-triazine (B166579) derivative 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT), can enforce a specific coordination geometry. In one case, this ligand coordinates to a Mn(II) center along with a bromide ion and two water molecules. researchgate.net
Organometallic Ligands: Cyclopentadienyl-phosphine ligands have been used to synthesize dimeric manganese(II) bromide complexes. rsc.org
Large Organic Cations: Ligand engineering can also involve non-coordinating organic cations that act as templates. By screening ligands with varied steric configurations, zero-dimensional (0D) hybrid manganese bromides with the general formula (Cation)₂MnBr₄ have been synthesized. nih.gov In these structures, the manganese and bromide ions form discrete [MnBr₄]²⁻ tetrahedral anions, and the choice of the organic cation is crucial for tuning the material's photoluminescent properties. nih.gov
The synthesis of these complexes typically begins with manganese(II) bromide tetrahydrate dissolved in a suitable solvent like methanol (B129727). nih.goviucr.org The selected organic ligand is then introduced, and the resulting complex is often isolated through slow evaporation. nih.gov In some cases, anhydrous MnBr₂ is prepared from the tetrahydrate by heating before being used in the synthesis. nih.gov
Role of Hydration and Solvation in Complex Formation
The four water molecules in this compound (MnBr₂·4H₂O) are not merely lattice water; they are active participants in the formation of coordination complexes. cymitquimica.com During a reaction, these water molecules can either be retained in the final structure or be displaced by the incoming organic ligands or solvent molecules.
This dynamic is clearly illustrated in a series of dimeric complexes formed with pyridine N-oxide derivatives. nih.gov
In the complexes with pyridine N-oxide and 3-methylpyridine (B133936) N-oxide, the resulting structures, [Mn₂Br₄(C₅H₅NO)₄(H₂O)₂] and [Mn₂Br₄(C₆H₇NO)₄(H₂O)₂] respectively, each retain one coordinated water molecule per manganese atom. nih.gov
The complex with 2-methylpyridine (B31789) N-oxide results in a structure, [Mn₂Br₄(C₆H₇NO)₂(H₂O)₄]·2C₆H₇NO, where each manganese atom is bound to two water molecules. nih.gov
Conversely, when 4-methylpyridine (B42270) N-oxide is used in a methanol solvent, a methanol molecule, rather than water, is incorporated into the coordination sphere, yielding [Mn₂Br₄(C₆H₇NO)₄(CH₃OH)₂]. nih.gov
Influence of Organic Ligands on Coordination Geometry and Properties
The identity of the organic ligand has a profound impact on the coordination geometry around the manganese(II) center and the resulting physical properties of the complex.
Manganese(II) can adopt several coordination geometries:
Pseudo-Octahedral: This is a common geometry for Mn(II). In the dimeric complexes formed with pyridine N-oxide derivatives, each manganese center is six-coordinate with a pseudo-octahedral geometry. nih.goviucr.org The coordinating atoms come from two bromide ions, oxygen atoms from the bridging and non-bridging N-oxide ligands, and a solvent molecule (water or methanol). nih.gov Similarly, the complex with the triazine pincer ligand MBPT also features a six-coordinate Mn(II) in a distorted octahedral environment. researchgate.net
Distorted Square Pyramidal and Octahedral: In a unique binuclear complex, the two manganese atoms exhibit different geometries within the same molecule. mdpi.comresearchgate.net One manganese atom (Mn1) adopts a distorted square pyramidal coordination, while the other (Mn2) is in a geometry close to octahedral. mdpi.comresearchgate.net
Tetrahedral: When large organic cations are used, they can template the formation of isolated tetrahedral [MnBr₄]²⁻ anions. nih.gov This geometry is of particular interest for creating materials with bright green luminescence. nih.gov
The ligand's structure directly influences the complex's properties. In the 0D hybrid manganese bromides, the spatial configuration of the organic cation dictates the degree of distortion in the [MnBr₄]²⁻ tetrahedron. nih.gov This distortion, particularly the bond angle variance, is a key factor controlling the photoluminescent properties. A ligand with a planar configuration can lead to broadband emission suitable for solid-state lighting, while a ligand with a chair configuration can result in narrowband emission with a high quantum yield, making it promising for display applications. nih.gov
| Complex Formula | Ligand(s) | Mn(II) Coordination Geometry | Selected Bond Lengths (Å) | Ref |
| [Mn₂Br₄(C₅H₅NO)₄(H₂O)₂] | Pyridine N-oxide, H₂O | Pseudo-octahedral | Mn-Br: 2.581-2.721; Mn-O(N-oxide): 2.099-2.235; Mn-O(H₂O): 2.312 | nih.gov |
| Binuclear Mn complex | L¹, L² (N,O-ligands) | Mn1: Distorted square pyramidal; Mn2: Octahedral | Mn1-Br1: 2.487; Mn2-Br2: 2.534; Mn-O: 2.031-2.316; Mn-N: 2.191-2.493 | mdpi.comresearchgate.net |
| (C₁₃H₁₄N)₂MnBr₄ | C₁₃H₁₄N⁺ | Tetrahedral ([MnBr₄]²⁻) | Average Mn-Br: 2.518 | nih.gov |
| (C₁₃H₂₆N)₂MnBr₄ | C₁₃H₂₆N⁺ | Tetrahedral ([MnBr₄]²⁻) | Average Mn-Br: 2.513 | nih.gov |
| [Mn(MBPT)Br(H₂O)₂]ClO₄ | MBPT, H₂O | Distorted octahedral | Not specified | researchgate.net |
Formation of Polymeric and Supramolecular Manganese(II) Bromide Assemblies
Manganese(II) bromide complexes can serve as building blocks for larger, multidimensional structures through the formation of polymeric chains or supramolecular assemblies. These extended networks are typically held together by bridging ligands or non-covalent interactions.
Ligand-Bridged Dimers and Polymers: The most direct way to form a larger assembly is through a ligand that can bridge two or more metal centers.
Oxygen-bridged dimers: The complexes formed with pyridine N-oxide and its derivatives are all dimers, where two Mn(II) centers are bridged by the oxygen atoms of two N-oxide ligands. nih.goviucr.org This creates a central Mn₂O₂ core.
Halide-bridged dimers: In complexes with cyclopentadienyl-phosphine ligands, the bromide ions themselves can act as bridges. This results in the formation of dimeric structures of the type [LMn(μ-Br)]₂, where 'μ' denotes a bridging ligand. rsc.org
Supramolecular Assemblies via Non-covalent Interactions: Individual complex units, whether monomeric or dimeric, can self-assemble into extended networks through weaker forces.
Hydrogen Bonding: This is a dominant force in the crystal packing of these complexes. Coordinated water or methanol molecules are excellent hydrogen bond donors, forming interactions with bromide ions or oxygen atoms of adjacent complex units. nih.govresearchgate.net In one structure, an unbound N-oxide molecule links two different dimers through hydrogen bonds to their coordinated water molecules. nih.gov
π-stacking: The aromatic rings of ligands like pyridine N-oxide can interact with each other through offset π-stacking, linking neighboring dimers into chains. nih.gov
Anion-π Interactions: In the crystal structure of the MBPT complex, interactions were found between the perchlorate (B79767) anion and the s-triazine ring of the ligand. researchgate.net
These varied bridging modes and intermolecular interactions demonstrate that manganese(II) bromide is a highly effective precursor for building complex, multidimensional structures, from simple dimers to extended hydrogen-bonded and π-stacked networks. nih.govrsc.org
Advanced Material Science Applications and Precursor Roles of Manganese Ii Bromide Tetrahydrate
Catalysis Research
In the realm of chemical catalysis, manganese(II) bromide tetrahydrate is a valuable compound, participating in and enabling a variety of chemical reactions. chemimpex.comchemimpex.com It is frequently employed as a catalyst or as a precursor for synthesizing more complex manganese-based catalytic systems. chemimpex.comcymitquimica.com
This compound is an important raw material and intermediate utilized in organic synthesis. cymitquimica.com It functions as a catalyst to improve reaction rates, efficiency, and yields. chemimpex.comchemimpex.com Research has demonstrated its utility in coupling reactions. For instance, it can be used as a substitute for palladium in the Stille reaction, a versatile method for creating carbon-carbon bonds using an organotin compound. wikipedia.org Its role as a reagent in laboratory-scale chemical synthesis is well-established. cymitquimica.com
The compound is a key reagent in the creation of manganese-based catalysts that are essential for polymerization processes. chemimpex.comchemimpex.com These catalysts play a role in the production of various polymers. chemimpex.com Furthermore, research has indicated that this compound can be used to enhance the properties of materials, for example, by improving the thermal stability of certain polymers. chemimpex.com
This compound is a precursor in the synthesis of manganese complexes developed for photocatalytic applications. sigmaaldrich.com In this area, researchers have used it to fabricate novel materials with specific light-interactive properties. A notable example is the synthesis of the zero-dimensional manganese-based organic-inorganic hybrid compound, (TBA)₂MnBr₄. This material exhibits highly efficient and stable green photoluminescence with a quantum yield (PLQY) as high as 84.98%, making it a candidate for UV photodetection devices. mdpi.comresearchgate.net Similarly, it has been used to create trimethylphenylammonium manganese(II) bromide, a perovskite material with a high PLQY of 83.18%, demonstrating potential for X-ray imaging applications. researchgate.net
| Catalytic Application | Role of this compound | Key Research Finding |
| Organic Synthesis | Catalyst / Precursor | Acts as a catalyst in the Stille reaction, improving reaction efficiency. chemimpex.comwikipedia.org |
| Polymerization | Catalyst Precursor / Additive | Used to synthesize catalysts for polymer production and to enhance the thermal stability of polymers. chemimpex.comchemimpex.com |
| Photocatalysis | Precursor | Synthesizes manganese complexes like (TBA)₂MnBr₄ and (TMPEA)₂MnBr₄ for photodetector and imaging applications. sigmaaldrich.commdpi.comresearchgate.net |
Electrochemistry Research
In the field of electrochemistry, this compound is primarily valued for its role as a precursor material for components used in energy storage devices. chemimpex.comchemimpex.com
The compound serves as a vital precursor in the synthesis of manganese-based electrodes. chemimpex.comchemimpex.com It is a key starting material for fabricating these electrodes, which are integral components of batteries. sigmaaldrich.com The manganese oxide materials derived from precursors like this compound are widely used in battery technology. chemimpex.com
Directly linked to its role as a precursor for electrodes, this compound is significant in energy storage applications. chemimpex.comamericanelements.com By providing the manganese source for electrodes, it contributes to enhancing the energy storage capabilities of batteries. chemimpex.comchemimpex.com Its application as a battery precursor is a key area of materials science research. sigmaaldrich.com
| Electrochemical Application | Role of this compound | Resulting Product/Application |
| Electrode Synthesis | Precursor | Formation of manganese-based electrodes for batteries. chemimpex.comsigmaaldrich.comchemimpex.com |
| Energy Storage | Battery Precursor | Development of batteries with enhanced energy storage capabilities. chemimpex.comchemimpex.comamericanelements.com |
Research in Manganese Oxide Material Synthesis
This compound is a valuable starting material for creating various manganese oxides, which are significant in industrial applications. chemimpex.com Its role as a precursor is crucial in the production of materials for batteries, ceramics, and pigments. chemimpex.comchemimpex.com
This compound is utilized in the synthesis of manganese oxide materials that are essential for manufacturing ceramics and pigments. chemimpex.com These materials are noted for their durability and color stability. chemimpex.com The compound's ability to serve as a precursor allows for the creation of manganese-based pigments used in ceramics, lending them specific color properties. chemimpex.com
In the field of electrochemistry, this compound is an important precursor for synthesizing manganese-based electrodes for batteries, which can improve energy storage capabilities. chemimpex.comchemimpex.com Manganese-based materials are considered a promising option for rechargeable batteries beyond lithium-ion, including aqueous and non-aqueous sodium-ion, potassium-ion, and zinc-ion batteries, due to manganese's low cost, low toxicity, and high voltage. researchgate.net Recent research has demonstrated that manganese can be effectively used in disordered rock salt (DRX) cathodes, which could offer a low-cost and safe alternative to the nickel and cobalt currently used in lithium-ion batteries. lbl.gov
Table 1: Research Findings on Manganese-Based Battery Materials
| Battery Type | Manganese's Role | Key Findings | Reference |
|---|---|---|---|
| Lithium-ion | Cathode Material | A new process for creating manganese-based cathodes allows for the use of larger particles, reducing energy-intensive manufacturing steps. | lbl.gov |
| Beyond Lithium-ion (Na+, K+, Zn2+) | Electrode Material | Manganese-based materials, including oxides, are being explored for their high voltage and rich valence states. | researchgate.net |
Development of Manganese-Doped Materials for Electronic and Spintronic Applications
Manganese(II) bromide is used in the development of manganese-doped materials, which can enhance the magnetic properties of certain compounds. chemimpex.com These materials have potential applications in electronics and data storage. chemimpex.com The paramagnetic properties of manganese make it a subject of interest in magnetic and spectroscopic studies, which are useful for understanding molecular structures. samaterials.com Research into manganese-based compounds is ongoing for their potential uses in electronic and spintronic devices. samaterials.com
Applications in X-ray Imaging Scintillators and UV Photodetection
Manganese(II) bromide is a key component in the synthesis of novel materials for optoelectronic devices, particularly in X-ray imaging and ultraviolet (UV) photodetection.
Organic-inorganic hybrid manganese halides are emerging as highly promising for X-ray imaging due to their efficient radioluminescence. researchgate.net For instance, the organic metal halide, ethylenebis-triphenylphosphonium manganese (II) bromide ((C₃₈H₃₄P₂)MnBr₄), can be synthesized to create highly efficient X-ray scintillators. nih.govnih.gov These scintillators exhibit a strong green emission, a high light yield of approximately 80,000 photons MeV⁻¹, and a low detection limit, making them excellent for X-ray radiography. nih.govnih.gov Flexible scintillator screens with high resolution can also be fabricated by blending these manganese bromide-based powders with materials like polydimethylsiloxane. nih.govnih.gov
In the realm of UV photodetection, lead-free organic manganese(II) bromide hybrid compounds, such as (TBA)₂MnBr₄ (where TBA⁺ is the tetrabutylammonium (B224687) cation), have been developed. mdpi.comresearchgate.netresearchgate.net These materials show a strong green emission with a high photoluminescence quantum yield and demonstrate remarkable stability against humidity, temperature, and UV light. mdpi.com Photodetectors fabricated from these crystals exhibit a clear and rapid photoresponse, highlighting their potential for use in high-performance optoelectronic devices. mdpi.comresearchgate.net
Table 2: Performance of Manganese(II) Bromide-Based Optoelectronic Materials
| Material | Application | Key Performance Metrics | Reference |
|---|---|---|---|
| (C₃₈H₃₄P₂)MnBr₄ | X-ray Scintillator | Emission Peak: 517 nm; Light Yield: ~80,000 photons MeV⁻¹; Detection Limit: 72.8 nGy s⁻¹ | nih.govnih.gov |
| (TBA)₂MnBr₄ | UV Photodetector | Emission Peak: 518 nm; Photoluminescence Quantum Yield: 84.98%; Fast millisecond response time | mdpi.comresearchgate.net |
Mechanistic Studies of Manganese Ii Bromide Reactions
Reaction Pathways in Organic Synthesis
Manganese(II) bromide serves as a precursor and catalyst in several organic reactions, often proceeding through radical or organometallic intermediates. Its role is particularly notable in cross-coupling and cyclization reactions.
In the borylation of unactivated alkyl chlorides, manganese(II) bromide, in conjunction with tetramethylethylenediamine (TMEDA), catalyzes the cross-coupling of (bis)pinacolatodiboron with a range of alkyl halides. acs.org Mechanistic studies, including competition experiments, suggest the intermediacy of alkyl radicals. acs.org The observed reactivity trend, where the rate of reaction increases with increasing substitution at the halide (primary < secondary < tertiary), supports a mechanism involving radical formation as a key step. acs.org
Manganese-catalyzed C-H activation is another area where the mechanistic pathways are of significant interest. For instance, in the C-H alkynylation of compounds like 2-phenylpyridines, a proposed mechanism involves the formation of a five-membered manganacycle complex. nih.gov This intermediate then undergoes alkyne insertion to form a seven-membered manganacycle, followed by β-bromo elimination to yield the alkynylated product. nih.gov However, an alternative pathway involving oxidative addition and reductive elimination has not been ruled out. nih.gov
The table below summarizes key mechanistic aspects of selected organic reactions involving manganese(II) bromide.
| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Steps | Supporting Evidence |
| Borylation of Alkyl Chlorides acs.org | Alkyl radicals | Radical formation, Cross-coupling | Competition experiments showing reactivity trend (1° < 2° < 3°) acs.org |
| C-H Alkynylation nih.gov | Manganacycle complexes (five- and seven-membered) | Chelation-assisted C-H activation, Alkyne insertion, β-bromo elimination | Isolation and characterization of proposed intermediates nih.gov |
Mechanisms in Catalytic Cycles
Manganese(II) bromide often functions as a Lewis acid catalyst in organic reactions. wikipedia.orgprinceton.edu In this role, the manganese center coordinates to a Lewis basic atom in the substrate, such as an oxygen or nitrogen atom. This interaction withdraws electron density from the substrate, activating it towards nucleophilic attack or other transformations. wikipedia.org
The specific mechanism within a catalytic cycle can vary. In some cases, the manganese catalyst facilitates the formation of a rigid cyclic intermediate through chelation, which can control the stereoselectivity of the reaction. wikipedia.org For example, in certain aldol (B89426) reactions, the Lewis acidic manganese center can chelate to the aldehyde, leading to a predictable stereochemical outcome. wikipedia.org
In the context of cross-coupling reactions, the mechanism can involve the formation of organomanganese reagents. princeton.edu These reagents can then participate in catalytic cycles that are analogous to those seen with other transition metals like palladium. princeton.edu
Recent studies have also explored the interplay between Lewis acid and Brønsted acid activation in manganese-catalyzed oxidations. It has been shown that in some systems, the added Lewis acid, which could be derived from a manganese(II) salt, may hydrolyze to generate a Brønsted acid in situ. researchgate.netnih.gov This Brønsted acid can then be the primary activating species in the catalytic cycle. researchgate.netnih.gov This highlights the importance of considering the reaction conditions and the potential for multiple active catalytic species.
The following table outlines different mechanistic roles of manganese(II) bromide in catalytic cycles.
| Catalytic Role | Mechanism of Activation | Example Reaction Type |
| Lewis Acid Catalyst wikipedia.org | Coordination to substrate heteroatom, electron withdrawal | Aldol reactions, Diels-Alder reactions |
| Precursor to Organomanganese Reagents princeton.edu | Formation of active organometallic species | Cross-coupling reactions |
| Source of in situ Brønsted Acid researchgate.netnih.gov | Hydrolysis of the manganese salt | Oxidation reactions |
Role in Enzyme Studies and Metal Ion Interactions
Manganese is an essential trace element in biological systems, acting as a cofactor for a variety of enzymes known as metalloenzymes. researchgate.netnih.gov These enzymes are involved in critical biological processes, including redox reactions, hydrolysis, and the metabolism of biomolecules. nih.govnumberanalytics.com While direct studies on manganese(II) bromide tetrahydrate in specific enzyme systems are not extensively documented in the provided context, the behavior of the Mn(II) ion is central to understanding these interactions.
The Mn(II) ion can influence enzyme structure and function in several ways:
Stabilizing Active Conformations: By binding to specific sites on the protein, the Mn(II) ion can help maintain the three-dimensional structure of the enzyme's active site, which is crucial for its catalytic activity. numberanalytics.com
Participating in Substrate Binding: The metal ion can directly interact with the substrate, orienting it correctly for the reaction to occur. numberanalytics.com
Facilitating Redox Reactions: Manganese can exist in multiple oxidation states, allowing it to participate in electron transfer reactions that are central to the catalytic cycles of many enzymes, such as superoxide (B77818) dismutase. nih.govnumberanalytics.com
In some cases, the interaction between manganese ions and organic molecules can lead to the formation of complexes with interesting properties. For instance, a binuclear manganese complex has been synthesized where manganese ions are coordinated to the products of a condensation reaction, suggesting potential applications in small molecule activation. mdpi.com Furthermore, organic-inorganic hybrid compounds containing manganese(II) bromide have been shown to exhibit luminescence, a property that can be influenced by proton transfer events within the complex. mdpi.comrsc.org
Thermal Behavior and Phase Transitions of Manganese Ii Bromide Tetrahydrate
Thermogravimetric Analysis (TGA) and Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a substance as a function of temperature or time, providing insights into its thermal stability and decomposition. For hydrated salts like manganese(II) bromide tetrahydrate, TGA can reveal the process of dehydration and subsequent decomposition.
General information indicates that this compound has a melting point of 64 °C, at which it also begins to decompose. acs.orgwikipedia.orgnih.gov This decomposition process involves the loss of its four water molecules of hydration (desolvation). The theoretical mass percentage of water in MnBr₂·4H₂O is approximately 25.13%. A typical TGA experiment would show a weight loss corresponding to this percentage as the compound is heated.
While the decomposition temperature is known, detailed TGA curves and comprehensive studies on the specific stepwise thermal decomposition pathways of this compound are not extensively detailed in the available scientific literature. Such studies would clarify whether the four water molecules are lost in a single step or through the formation of intermediate hydrates (e.g., dihydrate, monohydrate) at specific temperature ranges before the final decomposition to anhydrous manganese(II) bromide.
| Property | Value |
| Melting Point | 64 °C (Decomposes) |
| Molar Mass | 286.81 g/mol |
| Appearance | Pink crystalline solid |
Solid-State Phase Transitions and Dielectric Properties
Solid-state phase transitions involve changes in the crystal structure of a material without a change in its chemical composition. These transitions can be induced by temperature or pressure.
Recent crystallographic studies have identified an orthorhombic crystal structure for trans-MnBr₂·4H₂O. researchgate.net This structure belongs to the Cmcm space group. scispace.com The existence of polymorphism, where a compound can exist in more than one crystal structure, is known for the analogous compound manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), which has both a stable α-form and a metastable β-form. scispace.com This suggests the possibility of other polymorphs for this compound, although they have not been reported in the reviewed literature.
The defined crystal structure of trans-MnBr₂·4H₂O consists of discrete [MnBr₂(H₂O)₄] octahedra linked by hydrogen bonds. researchgate.netscispace.com
Table 9.2.1: Crystallographic Data for trans-Manganese(II) Bromide Tetrahydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| a | 4.3864(2) Å |
| b | 11.6784(6) Å |
| c | 7.3095(4) Å |
Source: Falkowski et al., as cited in researchgate.net
There is a lack of specific data in the surveyed literature regarding the dielectric properties, such as the dielectric constant, of this compound.
Pressure-Induced Phase Transitions
The application of high pressure can induce significant changes in the crystal lattice of a compound, often leading to phase transitions to denser, more stable structures. Such pressure-induced phase transitions are a key area of materials science research.
However, specific experimental or theoretical studies on the high-pressure behavior of this compound are not available in the reviewed scientific literature. Research on related materials shows that pressure can cause changes in bond lengths and angles, leading to new crystalline phases or even amorphization. aps.org For example, studies on other halide-containing compounds have detailed sequences of phase transitions to different space groups under increasing pressure. sigmaaldrich.com Without dedicated high-pressure studies on MnBr₂·4H₂O, its structural evolution under compression remains uncharacterized.
Desolvation Studies
Desolvation is the process where solvent molecules (in this case, water of hydration) are removed from a compound. For this compound, this is the primary event during its initial thermal decomposition. The process begins at its decomposition temperature of 64 °C. acs.orgnih.gov
The desolvation results in the formation of anhydrous manganese(II) bromide (MnBr₂). Detailed kinetic studies focusing on the mechanism of this dehydration—for instance, whether it follows a specific kinetic model or if the loss of water molecules from the crystal lattice is a uniform or stepwise process—are not found in the available literature. Such studies would provide deeper insight into the stability of the hydrate (B1144303) and the energy required to break the bonds between the manganese ion and the water molecules.
Magnetic Properties of Manganese Ii Bromide Systems
Paramagnetism and Spin States of Manganese(II)
The magnetic properties of compounds containing manganese(II) are fundamentally derived from the electron configuration of the Mn²⁺ ion. Paramagnetism is a form of magnetism whereby a material is weakly attracted to an external magnetic field. This behavior is a direct consequence of the presence of unpaired electrons within the atoms or ions of the substance.
The manganese atom has an electron configuration of [Ar] 3d⁵ 4s². To form the manganese(II) ion (Mn²⁺), the atom loses the two electrons from its outermost 4s orbital. This results in an electron configuration of [Ar] 3d⁵. According to Hund's rule of maximum multiplicity, the five electrons in the 3d orbitals will occupy separate orbitals with parallel spins before any pairing occurs. This creates a high-spin state (S = 5/2) with five unpaired electrons, which is the primary driver of the material's intrinsic magnetism. researchgate.net
Due to these five unpaired electrons, the Mn²⁺ ion possesses a significant magnetic moment. In the absence of an external magnetic field, these individual magnetic moments are randomly oriented, resulting in no net magnetization. However, when an external magnetic field is applied, the magnetic moments of the Mn²⁺ ions tend to align with the field, leading to a net attraction. This response is characteristic of paramagnetism. The strength of this paramagnetic response is directly related to the number of unpaired electrons; the high-spin d⁵ configuration of Mn²⁺ leads to strong paramagnetic behavior. In spin-polarized calculations for bulk manganese bromide, the Mn atom exhibits a magnetic moment of 5.0 µB (Bohr magnetons), while the bromine atom shows no magnetism, confirming the Mn²⁺ ion as the source of the magnetic properties. sigmaaldrich.com
Antiferromagnetic Interactions in Manganese Bromide Compounds
While manganese bromide compounds exhibit paramagnetism at higher temperatures, at sufficiently low temperatures, the interactions between the magnetic moments of adjacent Mn²⁺ ions become significant, leading to long-range magnetic ordering. In the case of manganese bromides, these interactions are predominantly antiferromagnetic.
Antiferromagnetism is a type of magnetic ordering where the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external field. aps.org This ordered state is energetically more stable than a ferromagnetic (parallel alignment) configuration for these compounds. researchgate.net Studies on anhydrous manganese(II) bromide (MnBr₂) have provided detailed insights into this phenomenon. Neutron diffraction experiments, a key method for determining magnetic structures, have confirmed the antiferromagnetic arrangement in manganese bromide. researchgate.netaps.org
For anhydrous MnBr₂, the transition from a paramagnetic state to an antiferromagnetically ordered state occurs at a specific temperature known as the Néel temperature (Tₙ). The Néel temperature for MnBr₂ has been determined to be 2.16 K. aps.org Below this temperature, the magnetic moments of the Mn²⁺ ions adopt a specific antiparallel arrangement. The magnetic interactions responsible for this ordering can occur through two primary mechanisms:
Direct Exchange: A direct interaction between the electron orbitals of adjacent manganese ions.
Superexchange: An indirect interaction mediated by the non-magnetic bromide ions that lie between the manganese ions. The p-orbitals of the bromide ions provide a pathway for the magnetic coupling. researchgate.net
In the crystal lattice of manganese bromides, the superexchange mechanism is considered a crucial factor in establishing the antiferromagnetic order.
Correlation between Crystal Structure and Magnetic Behavior
The magnetic properties of a material are intrinsically linked to its crystal structure. The arrangement of atoms in the crystal lattice determines the distances and angles between the magnetic ions, which in turn dictates the nature and strength of the magnetic exchange interactions.
For manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), the specific crystal structure directly influences its magnetic behavior. The compound trans-MnBr₂·4H₂O has been found to crystallize in the orthorhombic system with the space group Cmcm. researchgate.net The structure is composed of discrete, or isolated, molecular units of [MnBr₂(H₂O)₄]. In this arrangement, each manganese(II) ion is octahedrally coordinated, bonded to two bromide ions and four water molecules.
This structure of isolated octahedra has profound implications for the magnetic interactions:
The separation between individual Mn²⁺ ions is significant, making direct exchange interactions between them highly improbable.
The antiferromagnetic coupling between the Mn²⁺ centers must therefore occur via superexchange pathways. These pathways involve the bromide ions and potentially hydrogen bonds that form between the coordinated water molecules of one octahedron and the bromide ions or water molecules of an adjacent octahedron.
The table below summarizes the crystal structure data for trans-MnBr₂·4H₂O. researchgate.net
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| Lattice Constant a | 4.3864(2) pm |
| Lattice Constant b | 11.6784(6) pm |
| Lattice Constant c | 7.3095(4) pm |
| Coordination Geometry | Octahedral [MnBr₂(H₂O)₄] units |
In anhydrous MnBr₂, which has a different crystal structure (hexagonal, space group P-3m1), the Mn²⁺ ions are arranged in layers, allowing for the interactions that lead to the observed antiferromagnetic ordering below 2.16 K. researchgate.netaps.org While the specific Néel temperature for the tetrahydrate is not detailed in these findings, the principles of superexchange within its unique crystal structure of discrete octahedra are the determining factor for its low-temperature magnetic behavior. The correlation is clear: the crystal structure provides the atomic-scale framework that governs the collective magnetic phenomena exhibited by the compound.
Optical and Luminescent Properties of Manganese Ii Bromide Systems
Photoluminescence Mechanism (d-d transitions)
The characteristic luminescence of manganese(II) bromide systems is fundamentally rooted in electronic transitions within the d-orbitals of the Mn²⁺ ion. The photoluminescence mechanism is primarily governed by the spin-forbidden ⁴T₁(⁴G) → ⁶A₁(⁶S) d-d transition of the tetrahedrally coordinated Mn²⁺ center. researchgate.netrsc.org This transition is sensitive to the local coordination environment and the strength of the surrounding ligand field, which dictates the splitting of the d-orbital energy levels. researchgate.netnih.gov
In manganese(II) halide complexes, the geometry of the coordination sphere is a critical determinant of the emission color. researchgate.net When Mn²⁺ is in a tetrahedral (Td) coordination environment, as is common in many manganese(II) bromide structures, it experiences a relatively weak ligand field. researchgate.netnih.gov This results in a characteristic, spectrally narrow green emission. nih.govresearchgate.net Conversely, in a strong field, such as an octahedral (Oh) coordination geometry, the luminescence is shifted to the red region of the spectrum. nih.govresearchgate.netnih.gov
The efficiency of this luminescence is also tied to crystallographic symmetry. The d-d transitions in a centrosymmetric octahedral environment are formally forbidden by the Laporte selection rule, which often leads to very weak observed luminescence. nih.govresearchgate.net However, in non-centrosymmetric complexes, such as the distorted tetrahedral [MnBr₄]²⁻ units, this rule is relaxed, allowing for more efficient absorption and emission by the Mn²⁺ ion. nih.govresearchgate.net In zero-dimensional (0D) hybrid compounds like (TBA)₂MnBr₄, each [MnBr₄]²⁻ tetrahedron can be considered an independent, highly efficient emission center, further enhanced by highly localized electronic states. mdpi.comrsc.org
Emission Characteristics and Factors Governing Luminescence
The emission properties of manganese(II) bromide systems are profoundly influenced by several key factors, most notably the halide environment and the ligand field effects stemming from the crystal structure. nih.govnih.gov The choice of halide (e.g., bromide vs. chloride or iodide) and subtle variations in the crystal lattice directly govern the emission peak position, the full width at half-maximum (FWHM) of the emission band, and the radiative lifetime. researchgate.netnih.gov
In systems with tetrahedral coordination, manganese(II) bromides typically exhibit bright green luminescence with emission peaks in the 500–550 nm range and narrow FWHM between 40 and 60 nm. researchgate.netnih.gov For instance, the organic-inorganic hybrid compound (TBA)₂MnBr₄ displays a strong green emission centered at 518 nm with a high photoluminescence quantum yield (PLQY) of 84.98%. mdpi.com Similarly, the crystalline state of (R-/S-PEA)₂MnBr₄ emits at 526 nm with an FWHM of 52 nm and a PLQY that can reach up to 98.6%. nih.gov
The ligand field, which is a function of the coordination number and geometry, is the primary factor determining the emission color. A switch from a tetrahedral to an octahedral coordination environment changes the emission from green to red. nih.govresearchgate.net This is observed in (R-/S-PEA)₂MnBr₄, where the amorphous state features octahedral manganese(II) bromide units and emits red light at a peak wavelength of 648 nm. nih.gov Furthermore, the distance between adjacent Mn²⁺ luminescent centers is crucial; large separations can prevent energy transfer or concentration quenching, which helps to maintain high luminescence efficiency. mdpi.com
Table 1: Emission Characteristics of Selected Manganese(II) Bromide Compounds
| Compound | Coordination | Emission Peak (nm) | FWHM (nm) | PLQY (%) |
| (TBA)₂MnBr₄ | Tetrahedral | 518 | - | 84.98% |
| (R-/S-PEA)₂MnBr₄ (Crystalline) | Tetrahedral | 526 | 52 | 91.3 - 98.6% |
| (R-/S-PEA)₂MnBr₄ (Amorphous) | Octahedral | 648 | 101 | 64.9 - 79.9% |
| [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄ | Tetrahedral | 516 | - | - |
Excitation Spectra and Energy Transfer Processes
The excitation spectra of green-emitting tetrahedral manganese(II) bromide complexes feature several characteristic bands in the near-ultraviolet and blue spectral regions. nih.govresearchgate.net These bands arise from electrons being promoted from the ⁶A₁ ground state to various excited states of the Mn²⁺ ion. nih.gov The primary groups of transitions correspond to the ⁶A₁ → ⁴G and ⁶A₁ → ⁴D transitions. nih.govresearchgate.net
Detailed analysis of the photoluminescence excitation (PLE) spectra allows for the assignment of specific absorption peaks. For tetrahedral manganese(II) bromides, distinct peaks can be attributed to transitions to specific energy levels, including ⁶A₁(S) → ⁴T₁(G), ⁶A₁(S) → ⁴T₂(G), ⁶A₁(S) → ⁴A₁, ⁴E(G), and ⁶A₁(S) → ⁴T₂(D). nih.gov
In many organic-inorganic hybrid systems, an energy transfer process occurs between the organic cations and the Mn²⁺ luminescent centers. nih.gov This is often evidenced by a sharp increase in absorption at wavelengths below 300 nm, which corresponds to the absorption profile of the organic component. nih.gov In this mechanism, the organic moieties absorb photons and efficiently transfer the excitation energy to the manganese centers, which then luminesce via the characteristic d-d transition. researchgate.net This host-to-dopant energy transfer is a key factor in the high luminescence efficiency of many hybrid manganese halide materials. researchgate.net
Table 2: Assigned Excitation Peaks for (R-/S-PEA)₂MnBr₄ (Crystalline State) nih.gov
| Wavelength (nm) | Wavenumber (cm⁻¹) | Assigned Transition |
| 470 | 21,277 | ⁶A₁(S) → ⁴T₁(G) |
| 453 | 22,075 | ⁶A₁(S) → ⁴T₂(G) |
| 435 | 22,989 | ⁶A₁(S) → ⁴A₁, ⁴E(G) |
| 372 | 26,882 | ⁶A₁(S) → ⁴T₂(D) |
| 360 | 27,778 | ⁶A₁(S) → ⁴E(D) |
Downshifting Luminescence Phenomena
Manganese(II) bromide systems are classic examples of downshifting phosphors. This phenomenon, also known as down-conversion, describes the process where a material absorbs higher-energy photons (typically in the UV or blue range) and emits lower-energy photons (in the visible spectrum). researchgate.netmdpi.com This energy conversion is the core of their application in solid-state lighting and other optoelectronic devices. researchgate.net
The process begins with the absorption of a high-energy photon, which excites the electronic system of the material. As detailed in the excitation spectra, manganese(II) bromides absorb light in the blue and near-UV regions, with excitation peaks observed at wavelengths such as 365 nm, 372 nm, and 453 nm. nih.govmdpi.com Following this excitation, the energy is channeled to the d-orbitals of the Mn²⁺ ion. The ion then undergoes non-radiative relaxation to the lowest-lying excited state, the ⁴T₁ level. researchgate.net
The final step is the radiative transition from the ⁴T₁ excited state back to the ⁶A₁ ground state, which results in the emission of a lower-energy photon. researchgate.net The energy difference between the absorbed and emitted photons is lost primarily as heat through vibrational relaxation. Depending on the specific coordination environment of the Mn²⁺ ion, this emitted light is either green (e.g., ~518-526 nm) or red (~648 nm), demonstrating a significant Stokes shift and completing the downshifting luminescence process. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
| (TBA)₂MnBr₄ | Tetrabutylammonium (B224687) manganese(II) bromide |
| (R-/S-PEA)₂MnBr₄ | (R/S)-(+/−)-1-phenylethylammonium manganese(II) bromide |
| [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄ | Allyltriphenylphosphonium manganese(II) bromide |
| MnBr₂ · 4H₂O | Manganese(II) bromide tetrahydrate |
Future Research Directions and Emerging Applications
Exploration of Novel Manganese(II) Bromide-Based Hybrid Materials
The exploration of novel hybrid materials incorporating manganese(II) bromide is a burgeoning area of research, driven by the potential for creating materials with unique and tunable properties. These hybrid materials often combine the inorganic manganese(II) bromide component with organic molecules, leading to structures with dimensionalities ranging from zero-dimensional (0D) to three-dimensional (3D). mdpi.com
A significant focus of this research has been on the development of lead-free organic-inorganic hybrid metal halides for optoelectronic applications. mdpi.com For instance, zero-dimensional (0D) hybrid compounds, such as (TBA)₂MnBr₄ (where TBA⁺ is the tetrabutylammonium (B224687) cation), have been synthesized and shown to exhibit strong green light emission with high photoluminescence quantum yields. mdpi.comresearchgate.net These materials are being investigated as stable and environmentally friendly alternatives to lead halide perovskites for applications like light-emitting diodes (LEDs) and UV photodetectors. mdpi.comresearchgate.net
The dimensionality of these hybrid materials can be controlled by carefully selecting the organic ligands and reaction conditions. mdpi.com For example, the use of ligands like 3-aminopyridine (B143674) can lead to the formation of 0D structures through hydrogen bonding, while other conditions can yield 2D coordination polymers. mdpi.com This ability to tailor the structure is crucial for tuning the material's properties.
Researchers are also exploring the creation of manganese-based metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials are highly porous and crystalline, with potential applications in gas storage, catalysis, and energy storage. acs.orgresearchgate.net By incorporating manganese(II) bromide into these frameworks, scientists aim to leverage the magnetic and catalytic properties of manganese. researchgate.netdntb.gov.ua
Advanced Characterization Techniques for Intricate Structures
The intricate structures of manganese(II) bromide-based materials necessitate the use of advanced characterization techniques to fully understand their properties. These techniques provide crucial insights into the material's crystal structure, electronic properties, and magnetic behavior.
Single-crystal X-ray diffraction is a fundamental technique used to determine the precise three-dimensional arrangement of atoms within a crystal. mdpi.comnih.gov This method has been instrumental in characterizing the coordination geometry of manganese(II) ions in various complexes, revealing details about bond lengths and angles. nih.govnih.gov For example, it has shown that manganese(II) centers in some complexes adopt a pseudo-octahedral six-coordinate geometry. nih.gov
Spectroscopic techniques are widely employed to probe the electronic and vibrational properties of these materials.
Fourier-transform infrared (FT-IR) spectroscopy helps identify the functional groups present in the material, such as the characteristic stretches of coordinated water or organic ligands. nih.gov
UV-Visible spectroscopy provides information about the electronic transitions within the compound. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy , particularly high-frequency and high-field EPR (HFEPR), is a powerful tool for studying high-spin manganese(II) centers (S = 5/2). nih.gov It provides information about the zero-field splitting (ZFS) parameters, which are sensitive to the coordination environment and geometry of the manganese ion. nih.gov
Magnetic susceptibility measurements are used to determine the magnetic properties of manganese(II) bromide compounds over a range of temperatures. nih.gov These studies have confirmed that many of these complexes remain in a high-spin state. nih.gov
Thermogravimetric analysis (TGA) is used to study the thermal stability of the compounds and to determine the presence of hydrated water molecules. mdpi.com
Computational Design of Functional Manganese(II) Bromide Systems
Computational methods, particularly Density Functional Theory (DFT) , are increasingly being used to complement experimental studies and to guide the design of new functional materials based on manganese(II) bromide. mdpi.comrsc.orgnih.gov DFT calculations can provide valuable insights into the electronic structure, bonding, and energetic properties of these systems.
For instance, DFT calculations have been used to:
Understand the origin of the photoluminescence in hybrid manganese bromide compounds, confirming that the emission arises from highly localized electronic states. mdpi.comrsc.org
Calculate the energy band structure and density of states, which helps in understanding the electronic properties of the material. mdpi.com
Assess the structural optimization of manganese complexes and propose reaction pathways for catalytic processes. nih.gov
Investigate the magnetic properties and the nature of magnetic interactions between manganese centers in polynuclear complexes.
By predicting the properties of hypothetical structures, computational design can accelerate the discovery of new materials with desired functionalities for applications in electronics, catalysis, and beyond.
Expanded Roles in Sustainable Chemistry and Advanced Technologies
Manganese(II) bromide and its derivatives are finding expanded roles in sustainable chemistry and advanced technologies, driven by the low toxicity and natural abundance of manganese. chemimpex.comnih.gov
In the realm of sustainable chemistry , manganese-based catalysts are being developed for a variety of organic reactions. rsc.orgnih.gov These catalysts, often generated in situ from manganese(II) salts like manganese(II) bromide, offer a more environmentally friendly alternative to catalysts based on noble or toxic metals. rsc.orgnih.gov They have shown promise in oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols, using green oxidants like hydrogen peroxide. rsc.org
In the field of advanced technologies , manganese(II) bromide serves as a precursor for materials with a wide range of applications:
Energy Storage: It is used in the synthesis of manganese-based electrodes for batteries and supercapacitors, contributing to the development of more efficient energy storage systems. chemimpex.comchemimpex.comchemimpex.com Bromine-based flow batteries are also being explored for large-scale energy storage. bsef.com
Optoelectronics: As mentioned earlier, lead-free manganese(II) bromide hybrid materials are being developed for use in highly efficient and stable green-light-emitting diodes (LEDs) and photodetectors. mdpi.comresearchgate.netrsc.org
Spintronics and Magnetic Materials: The magnetic properties of manganese(II) ions make them suitable for the development of new magnetic materials for data storage and other electronic applications. chemimpex.com
Biomedical Applications: Manganese-based nanoscale metal-organic frameworks (NMOFs) are being investigated as contrast agents for magnetic resonance imaging (MRI), offering a potentially less toxic alternative to gadolinium-based agents. acs.org
Q & A
Q. What are the recommended methods for synthesizing and purifying manganese(II) bromide tetrahydrate for laboratory use?
this compound (MnBr₂·4H₂O) is typically synthesized via direct reaction of manganese carbonate or oxide with hydrobromic acid under controlled conditions. A common method involves dissolving manganese(II) carbonate in aqueous HBr, followed by slow evaporation to crystallize the tetrahydrate form. To ensure purity, recrystallization from ethanol-water mixtures is recommended, as residual HBr or unreacted precursors can alter stoichiometry . Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm hydration state and crystallinity.
Q. How does the solubility of this compound vary with temperature and solvent composition?
MnBr₂·4H₂O is highly soluble in water (e.g., ~88.7 g/100 mL at 20°C) and polar solvents like ethanol. Solubility increases with temperature, but the hydrate may lose water above 64°C, leading to decomposition . For non-aqueous systems, solubility in acetonitrile or dimethylformamide (DMF) is limited, requiring sonication or heating to achieve homogeneity. Researchers should validate solubility empirically using gravimetric analysis, as solvent impurities (e.g., trace moisture) can significantly affect results .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised when handling powders to avoid inhalation of Mn-containing dust .
- Ventilation : Use fume hoods for weighing and dissolution to mitigate exposure to bromide vapors .
- Storage : Keep in sealed containers under dry, inert conditions (e.g., argon atmosphere) to prevent deliquescence or oxidation .
Spills should be neutralized with sodium carbonate and disposed of as hazardous waste .
Advanced Research Questions
Q. How can this compound be utilized as a precursor in the synthesis of coordination compounds or nanomaterials?
MnBr₂·4H₂O serves as a versatile Mn²⁺ source in solvothermal or solid-state reactions. For example:
- Coordination Polymers : React with organic ligands (e.g., guanidine hydrobromide) in acetonitrile to form zero-dimensional Mn-based bromides with tunable luminescence .
- Nanoparticle Synthesis : Combine with iron nitrate and surfactants (e.g., CTAB) to prepare MnFe₂O₄ nanoparticles, where bromide ions act as morphology-directing agents .
Key parameters include molar ratios (e.g., Mn²⁺:ligand = 1:2), reaction temperature (80–120°C), and pH control (3–5) to avoid Mn(OH)₂ precipitation .
Q. What analytical techniques are most effective for resolving contradictions in reported crystallographic or magnetic properties of manganese(II) bromide complexes?
Discrepancies in magnetic moments or crystal structures often arise from hydration state variability or ligand coordination modes. To address this:
- Single-Crystal XRD : Resolves precise Mn-Br bond lengths and coordination geometry (e.g., octahedral vs. tetrahedral) .
- SQUID Magnetometry : Quantifies magnetic susceptibility and identifies spin states (e.g., high-spin Mn²⁺ with μeff ≈ 5.9 μB) .
- EPR Spectroscopy : Detects paramagnetic Mn²⁺ centers and evaluates ligand field effects . Cross-validation with TGA ensures hydration levels are consistent across studies .
Q. How does the hydration state of manganese(II) bromide influence its reactivity in catalytic applications, such as C–H bond activation?
The tetrahydrate form provides labile water molecules that facilitate ligand exchange, critical for catalytic cycles. For instance:
- In cross-coupling reactions, MnBr₂·4H₂O’s water content stabilizes transient Mn intermediates, enhancing turnover frequency compared to anhydrous MnBr₂ .
- Dehydration at elevated temperatures (>100°C) can shift catalytic pathways, favoring oxidative addition over coordination-assisted mechanisms. Researchers should monitor hydration via Karl Fischer titration during reaction optimization .
Methodological Considerations
Q. What strategies mitigate manganese leaching in heterogeneous catalysis using supported MnBr₂·4H₂O systems?
- Support Functionalization : Graft Mn²⁺ onto silica or MOFs via surface –OH groups to enhance stability .
- Ionic Liquid Immobilization : Encapsulate MnBr₂·4H₂O in [BMIM]Br to reduce leaching while maintaining ionic accessibility .
Post-reaction analysis via ICP-MS or UV-vis spectroscopy quantifies Mn loss, guiding support selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
